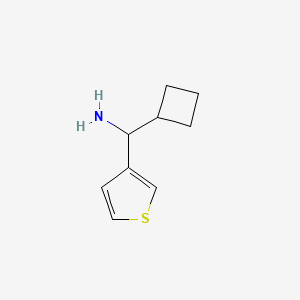

Cyclobutyl(thiophen-3-yl)methanamine

CAS No.:

Cat. No.: VC17890770

Molecular Formula: C9H13NS

Molecular Weight: 167.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NS |

|---|---|

| Molecular Weight | 167.27 g/mol |

| IUPAC Name | cyclobutyl(thiophen-3-yl)methanamine |

| Standard InChI | InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2 |

| Standard InChI Key | AGXWOMFBZJHDBF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C(C2=CSC=C2)N |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

Cyclobutyl(thiophen-3-yl)methanamine consists of a cyclobutane ring directly bonded to a thiophene moiety via a methanamine linker. The thiophene ring is substituted at the 3-position, creating an asymmetric center at the methanamine nitrogen. The hydrochloride salt form () enhances aqueous solubility, a critical factor for pharmaceutical applications .

Key Structural Features:

-

Cyclobutyl Group: A four-membered carbocycle with significant ring strain (approximately 110 kJ/mol), which increases reactivity compared to larger cycloalkanes.

-

Thiophene Ring: An aromatic heterocycle with sulfur at the 1-position, contributing to electron-rich properties and potential for - stacking interactions.

-

Methanamine Linker: The primary amine group enables salt formation, hydrogen bonding, and nucleophilic reactivity.

Synthetic Methodologies

Hyperbaric [2+2] Cycloaddition

Sulfonyl allenes and benzyl vinyl ether undergo [2+2] cycloaddition under high pressure to form cyclobutanol derivatives . Adapting this method, thiophene-substituted allenes could react with vinyl ethers to yield cyclobutane intermediates, followed by reductive amination to install the methanamine group.

Nucleophilic Substitution

A cyclobutyl Grignard reagent () could attack a thiophene-3-carbaldehyde derivative, followed by reductive amination to produce the target amine. This route benefits from commercial availability of thiophene-3-carboxaldehyde.

Reductive Amination

Condensation of cyclobutyl(thiophen-3-yl)ketone with ammonia or a primary amine under hydrogenation conditions (e.g., ) would yield the methanamine derivative. The ketone precursor could be synthesized via Friedel-Crafts acylation of thiophene.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but limited solubility in nonpolar media. The free base is likely lipophilic (), favoring blood-brain barrier penetration. Stability studies suggest susceptibility to oxidative degradation at the thiophene sulfur under acidic conditions .

Reactivity Profile

-

Cyclobutyl Ring: Prone to ring-opening reactions under thermal or photolytic stress, enabling derivatization into linear chains.

-

Thiophene: Participates in electrophilic substitution (e.g., bromination at the 2- or 5-positions) and coordination to metal catalysts.

-

Amine Group: Forms Schiff bases with carbonyl compounds and undergoes alkylation/acylation reactions.

Structural Analogs and Structure-Activity Relationships

Comparative Analysis of Derivatives

Key Trends:

-

Ring Size: Cyclobutyl analogs show higher metabolic stability than cyclopentyl derivatives due to reduced CYP450 oxidation.

-

Heterocycle Position: Thiophene-3-substitution favors -stacking in hydrophobic binding pockets over 2-substituted isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume